Cilostamide
Cilostamide
N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide is a member of quinolines.
Brand Name:
Vulcanchem
CAS No.:
68550-75-4
VCID:
VC0523771
InChI:
InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23)
SMILES:
CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3
Molecular Formula:
C20H26N2O3
Molecular Weight:
342.4 g/mol
Cilostamide
CAS No.: 68550-75-4
Inhibitors
VCID: VC0523771
Molecular Formula: C20H26N2O3
Molecular Weight: 342.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 68550-75-4 |
---|---|
Product Name | Cilostamide |
Molecular Formula | C20H26N2O3 |
Molecular Weight | 342.4 g/mol |
IUPAC Name | N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide |
Standard InChI | InChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23) |
Standard InChIKey | UIAYVIIHMORPSJ-UHFFFAOYSA-N |
SMILES | CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 |
Canonical SMILES | CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 |
Appearance | Solid powder |
Description | N-cyclohexyl-N-methyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide is a member of quinolines. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | cilostamide N-cyclohexyl-N-methyl-4-(1,2-dihydro- 2-oxo-6-quinolyloxy)butyramide OPC-3689 |
Reference | 1: Takeuchi K, Kita K, Hayashi S, Aihara E. Regulatory mechanism of duodenal bicarbonate secretion: Roles of endogenous prostaglandins and nitric oxide. Pharmacol Ther. 2011 Apr;130(1):59-70. doi: 10.1016/j.pharmthera.2010.12.006. Epub 2010 Dec 24. Review. PubMed PMID: 21185865. 2: Takeuchi K, Koyama M, Hayashi S, Aihara E. Prostaglandin EP receptor subtypes involved in regulating HCO(3)(-) secretion from gastroduodenal mucosa. Curr Pharm Des. 2010;16(10):1241-51. Review. PubMed PMID: 20166995. 3: Nishi T, Kimura Y, Nakagawa K. [Research and development of cilostazol: an antiplatelet agent]. Yakugaku Zasshi. 2000 Dec;120(12):1247-60. Review. Japanese. PubMed PMID: 11193377. 4: Valtin H, Coffey AK, O'Sullivan DJ, Homma S, Dousa TP. Causes of the urinary concentrating defect in mice with nephrogenic diabetes insipidus. Physiol Bohemoslov. 1990;39(1):103-11. Review. PubMed PMID: 2165265. |
PubChem Compound | 2753 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume